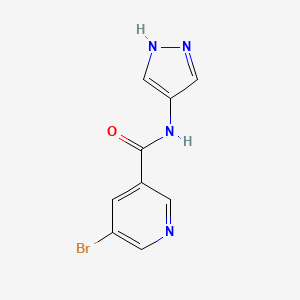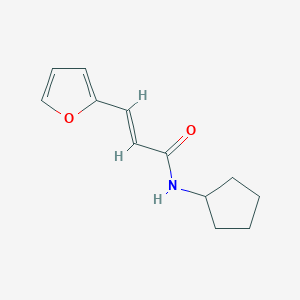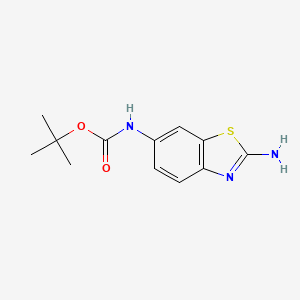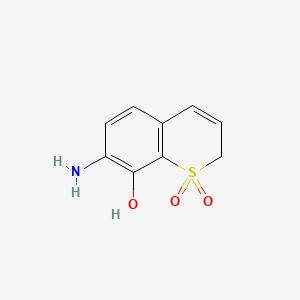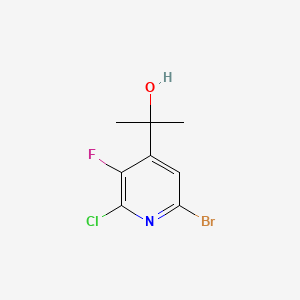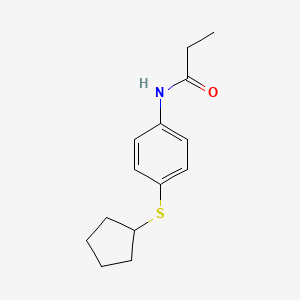
n-(4-(Cyclopentylthio)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(Cyclopentylthio)phenyl)propionamide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentylthio group attached to a phenyl ring, which is further connected to a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)propionamide typically involves the reaction of 4-(cyclopentylthio)aniline with propionyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-(Cyclopentylthio)phenyl)propionamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted aromatic derivatives with different functional groups.
Scientific Research Applications
Chemistry: n-(4-(Cyclopentylthio)phenyl)propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features suggest it could be useful in designing drugs with specific biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)propionamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural features. The cyclopentylthio group and the amide moiety may play crucial roles in its binding affinity and specificity towards certain biological molecules.
Comparison with Similar Compounds
n-Phenylpropionamide: Similar in structure but lacks the cyclopentylthio group.
n-(4-Methylphenyl)propionamide: Contains a methyl group instead of the cyclopentylthio group.
n-(4-Chlorophenyl)propionamide: Contains a chlorine atom instead of the cyclopentylthio group.
Uniqueness: n-(4-(Cyclopentylthio)phenyl)propionamide is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H19NOS |
|---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
N-(4-cyclopentylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C14H19NOS/c1-2-14(16)15-11-7-9-13(10-8-11)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
InChI Key |
DQPAYEAQPBYYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



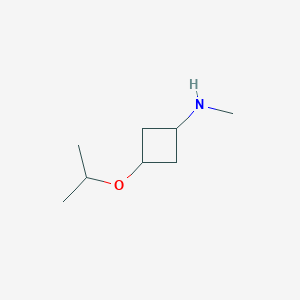



![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
